molecular formula C18H19NO3 B5342615 methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate

methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate

Cat. No. B5342615
M. Wt: 297.3 g/mol
InChI Key: JICSVCOAJWOQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been synthesized using different methods.

Scientific Research Applications

Methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate has shown potential applications in various scientific research areas, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used as a building block in the synthesis of new materials with unique properties. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of various compounds, including amino acids and peptides.

Mechanism of Action

The mechanism of action of methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate is not fully understood. However, it is believed that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA, which is essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA, which is essential for the growth and proliferation of cancer cells. Physiologically, this compound has been shown to induce apoptosis, which is programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further study. Another advantage is its use as a building block in the synthesis of new materials with unique properties. One limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate. One direction is to further investigate its potential as an anti-cancer agent. This could include in vivo studies to determine its efficacy and toxicity in animal models. Another direction is to explore its use as a building block in the synthesis of new materials with unique properties. This could include the synthesis of new polymers or materials with specific optical or electronic properties. Additionally, further research could be conducted on the mechanism of action of this compound to better understand how it inhibits the growth of cancer cells.

Synthesis Methods

Methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate can be synthesized using various methods, including the reaction of 3,4-dimethylbenzoyl chloride with 2-methylbenzoic acid in the presence of a base. Another method involves the reaction of 3,4-dimethylbenzoyl chloride with methyl 2-methylbenzoate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.

properties

IUPAC Name

methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-8-9-14(10-12(11)2)17(20)19-16-7-5-6-15(13(16)3)18(21)22-4/h5-10H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICSVCOAJWOQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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